

# levetiracetam drug interactions management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Levetiracetam

CAS No.: 102767-28-2

Cat. No.: S532922

Get Quote

## Levetiracetam Drug Interaction Profile

The table below summarizes the key interaction characteristics of **levetiracetam**.

Aspect	Interaction Profile
Overall Interaction Potential	Low [1] [2] [3]
Protein Binding	< 10% (Negligible) [1] [2]
Hepatic Metabolism	Minimal (not mediated by Cytochrome P450 enzymes) [1] [2] [4]
Primary Elimination Route	Renal excretion, unchanged (66% of dose) [1] [2]
Enzyme Induction/Inhibition	No significant induction or inhibition of CYP or UGT enzymes [3] [4]

## Mechanisms of Action & Rational Polytherapy

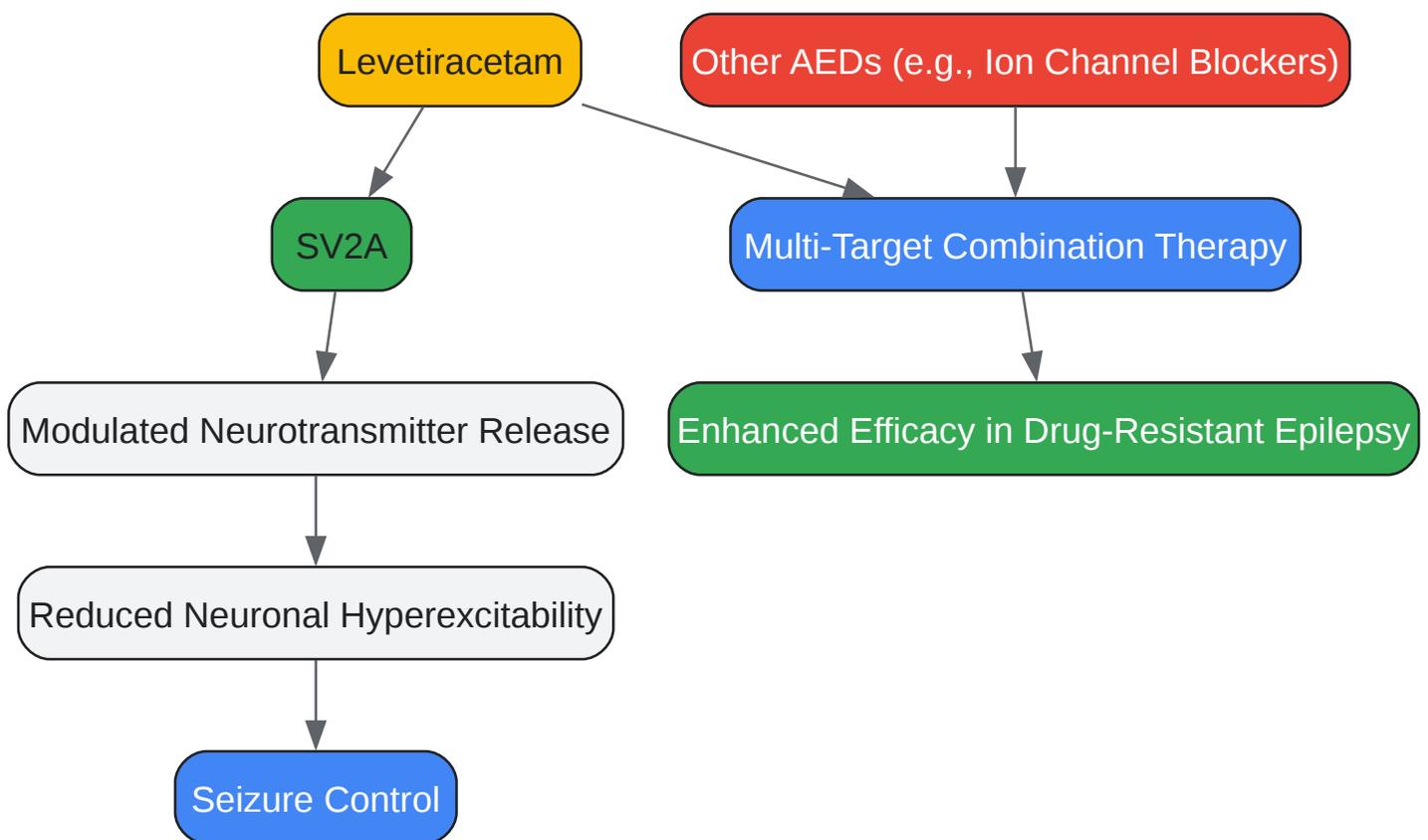
**Levetiracetam** has a distinct mechanism from other antiepileptic drugs (AEDs), which is the foundation for effective and rational combination therapy [5].

- **Primary Mechanism:** Binds to the **synaptic vesicle glycoprotein 2A (SV2A)** in the brain. This binding is believed to modulate the release of neurotransmitters from synaptic vesicles, calming

abnormal brain activity without affecting normal neurotransmission [1] [2] [5].

- **Rationale for Combination:** AEDs are classified by their mechanisms. Combining drugs with different, complementary mechanisms can achieve synergistic efficacy. **Levetiracetam**, as an SV2A modulator, is ideally paired with drugs that work on ion channels (e.g., sodium or calcium channel blockers) or the GABA system [5]. This approach can help overcome drug resistance while potentially allowing for lower doses of each agent to minimize side effects.

The following diagram illustrates **levetiracetam**'s primary mechanism and its role in a multi-target combination strategy.



[Click to download full resolution via product page](#)

## Experimental Assessment of Interactions

For researchers evaluating **levetiracetam** in preclinical models, the following protocols and findings are critical.

## In Vitro Interaction Screening

A foundational *in vitro* study evaluated **levetiracetam**'s potential to inhibit major cytochrome P450 (CYP) enzymes. This protocol is key for early-stage interaction screening [4].

- **Objective:** To determine if **levetiracetam** or its primary metabolite inhibit key human CYP enzymes.
- **System:** Incubations using **human liver microsomes**.
- **Methodology:**
  - Microsomes were incubated with **levetiracetam** (at concentrations up to 1-1.25 mM) and specific probe substrates for CYP isoforms 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4.
  - The formation of characteristic metabolites from each probe substrate was measured using validated analytical methods (e.g., HPLC).
- **Key Result:** **Levetiracetam did not produce significant inhibition** of any of the CYP isoforms tested, even at high concentrations, confirming its low potential for pharmacokinetic interactions via this pathway [4].

## In Vivo Efficacy Characterization

Animal models are essential for characterizing the pharmacodynamic nature of drug interactions (e.g., additive, synergistic).

- **Model:** The **mouse 6 Hz psychomotor seizure model**, which is used for screening agents against drug-resistant seizures [6].
- **Methodology:** **Isobolographic analysis** is the gold standard.
  - Dose-response curves are established for **levetiracetam** and the companion AED administered alone.
  - The drugs are then co-administered at fixed dose ratios (e.g., 1:1).
  - The experimentally derived ED<sub>50</sub> (effective dose for 50% protection) of the combination is compared to the theoretical, additive ED<sub>50</sub> on an isobologram.
- **Interpretation:**
  - If the experimental point lies on the additive line: **Additive interaction**.
  - If the experimental point lies below and to the left of the additive line: **Synergistic (supra-additive) interaction**.
  - If the experimental point lies above and to the right: **Antagonistic interaction**.
- **Key Finding:** In the 6 Hz model, **levetiracetam** in combination displayed:
  - **Synergism** with **Phenobarbital** [6]
  - **Additivity** with **Clonazepam, Oxcarbazepine, Tiagabine, and Valproate** [6]

## Clinical & Pharmacokinetic Considerations

While **levetiracetam** has a favorable profile, several factors require management in a clinical or translational research setting.

- **Pharmacodynamic Interactions:** Be vigilant about **CNS depression**. Concomitant use of other CNS depressants (e.g., benzodiazepines like lorazepam, alcohol) can increase the risk of drowsiness, sedation, and dizziness [7]. Monitor for **neuropsychiatric effects** such as irritability, aggression, or depression, as these may be exacerbated by polytherapy or the underlying condition [1] [8].
- **Dosage in Renal Impairment:** **Levetiracetam** clearance is directly correlated with renal function. **Dose adjustments are necessary** for patients with renal impairment, as reduced clearance can lead to drug accumulation [1] [9].
- **Laboratory Testing:** Although rare, **levetiracetam** has been associated with hematological abnormalities (e.g., leukopenia). Regular monitoring of **complete blood counts (CBC)** is recommended during long-term therapy [8].

## Frequently Asked Questions (FAQs) for a Technical Support Context

**Q1: Our in vivo data shows enhanced sedation when levetiracetam is co-administered with a benzodiazepine. Is this a pharmacokinetic interaction? A1:** Most likely not. This is considered a **pharmacodynamic interaction**. Both drugs have independent CNS depressant effects. When combined, their sedative effects can be additive, even in the absence of changed plasma levels. *In vitro* data confirms **levetiracetam** does not inhibit CYP enzymes involved in benzodiazepine metabolism [7] [4].

**Q2: Why is levetiracetam often successful in combination therapy for drug-resistant epilepsy? A2:** Its success stems from its **unique SV2A mechanism**, which is complementary to the mechanisms of most older AEDs (e.g., sodium channel blockers, GABA enhancers). This allows for a multi-targeted therapeutic approach, potentially restoring seizure control through synergistic or additive effects without proportional increases in toxicity [5] [6].

**Q3: Are there any known absorption or protein-binding interactions with levetiracetam? A3:** **Levetiracetam** has **low protein binding (<10%)**, meaning it does not displace other protein-bound drugs (e.g., warfarin, valproate) and is not itself displaced. Food may delay the rate of absorption but does not affect the overall extent, so it has no clinically significant food interactions [1] [2] [8].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Levetiracetam - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
2. : Uses, Levetiracetam , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]
3. Antiepileptic Drug Interactions - Principles and Clinical ... [pmc.ncbi.nlm.nih.gov]
4. In Vitro Evaluation of Potential Drug Interactions With ... [sciencedirect.com]
5. Antiepileptic Drug Combinations for Epilepsy: Mechanisms ... [mdpi.com]
6. Isobolographic characterization of interactions ... [pubmed.ncbi.nlm.nih.gov]
7. Levetiracetam interactions: Other medications, alcohol, and ... [medicalnewstoday.com]
8. (Keppra, Spritam): Uses, Side Effects, Levetiracetam ... Interactions [webmd.com]
9. : Side Effects, Uses, Dosage, Levetiracetam , Warnings Interactions [rxlist.com]

To cite this document: Smolecule. [levetiracetam drug interactions management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b532922#levetiracetam-drug-interactions-management>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)